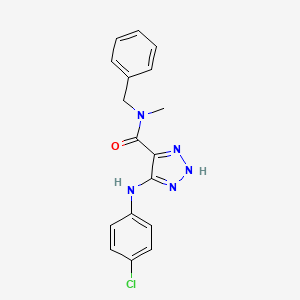

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H16ClN5O |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-benzyl-5-(4-chloroanilino)-N-methyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN5O/c1-23(11-12-5-3-2-4-6-12)17(24)15-16(21-22-20-15)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H2,19,20,21,22) |

InChI Key |

ANFQQGPEDZBKRD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Enol-Mediated Click Dimroth Reaction

A two-step protocol reported by Pokhodylo et al. involves the enol-mediated Dimroth rearrangement to construct the triazole ring.

- Step 1 : 4-Azidoanisole reacts with methyl 3-cyclopropyl-3-oxopropanoate under basic conditions to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

- Step 2 : The carboxylic acid undergoes amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in acetonitrile at 343 K, yielding the target compound.

Key Conditions :

Two-Step Methodology via β-Ketonitrile

SciELO researchers developed a benzylic triazole synthesis route using β-ketonitrile intermediates:

- Cycloaddition : Benzyl azide reacts with β-ketonitrile in tert-butanol with 1,8-diazabicycloundec-7-ene (DBU) at 343 K for 24 hours.

- Ring Closure : Addition of potassium tert-butoxide induces triazole formation, followed by N-methylation using methyl halides.

Optimization Notes :

- DBU enhances reaction rate by deprotonating intermediates.

- Methylation at 333–353 K prevents O-alkylation side products.

Key Reaction Mechanisms

Huisgen Cycloaddition

The 1,3-dipolar cycloaddition between azides and alkynes forms the triazole core. Copper(I) catalysts are avoided in this case to prevent regiochemical complications, favoring thermal conditions.

Amidation via CDI

1,1′-Carbonyldiimidazole activates the carboxylic acid group, forming an imidazolide intermediate that reacts efficiently with amines.

$$

\text{RCOOH} + \text{CDI} \rightarrow \text{RCO-imidazolide} \xrightarrow{\text{R'NH}_2} \text{RCONHR'}

$$

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

- DBU accelerates cycloaddition by stabilizing transition states.

- Sodium hydride ensures efficient deprotonation during alkylation.

Characterization and Analytical Techniques

Spectroscopic Validation

Crystallography

Single-crystal X-ray diffraction confirms planar triazole rings and intramolecular hydrogen bonding between the amide proton and N3 of the triazole.

Comparative Analysis of Methodologies

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitubercular, and anti-HIV agent.

Pharmacology: The compound is investigated for its interactions with various biological targets and its potential therapeutic effects.

Materials Science: It is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of triazole carboxamides are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Substituent Variations on the Triazole Core

- N-(2-Aminoethyl)-1-(4-Chlorophenyl)-5-Methyl-1,2,3-Triazole-4-Carboxamide (): This analog features a 4-chlorophenyl group at position 1, a methyl group at position 5, and a 2-aminoethyl carboxamide. The ethylenediamine-derived side chain may enhance solubility but reduce metabolic stability .

- 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-Yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide (): The trifluoromethyl group at position 5 and the thienopyrimidine-linked aryl group confer potent c-Met kinase inhibition (IC₅₀ < 10 nM). The target compound lacks the electron-withdrawing trifluoromethyl group, which may reduce binding affinity to kinase active sites but improve selectivity for other targets .

- The hydroxyethyl group increases hydrophilicity, contrasting with the benzyl-N-methyl group’s lipophilic nature in the target compound .

Modifications in the Carboxamide Side Chain

- N-(4-Fluorophenyl)Methyl-5-((4-Chlorophenyl)Amino)-1H-1,2,3-Triazole-4-Carboxamide (): Replacing the benzyl-N-methyl group with a 4-fluorophenylmethyl moiety slightly reduces molecular weight (349.79 vs. ~365 g/mol for the target compound) and alters electronic properties due to fluorine’s electronegativity. This substitution may enhance metabolic stability but reduce π-π stacking interactions in hydrophobic domains .

- N-(Adamantan-1-Yl)-1,5-Diphenyl-1H-1,2,3-Triazole-4-Carboxamide (): The adamantyl group confers rigidity and high lipophilicity, improving blood-brain barrier penetration. However, the absence of a 4-chlorophenylamino group limits its utility in targets requiring hydrogen bonding with the amino substituent .

Biological Activity

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the coupling of benzylamine derivatives with 1,2,3-triazole frameworks. The structural integrity is confirmed using techniques like NMR spectroscopy and X-ray crystallography. For example, the synthesis involves reacting N-benzyl-1-(4-chlorophenyl)methanimine with diphenylphosphine oxide under specific conditions to yield high-purity products .

Antimicrobial Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds containing the triazole ring showed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in vitro. It was shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Enzyme Inhibition

The compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to cognitive function. Inhibitory assays revealed an IC50 value indicating that it is a competitive inhibitor of AChE, which could be beneficial in managing conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Neuroinflammatory Pathways : It blocks the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines .

- Antioxidant Activity : The compound reduces reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage .

- Metal Chelation : It can chelate biometals such as Cu²⁺, which may play a role in mitigating metal-induced toxicity in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of similar triazole compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Triazole Derivative 1 | AChE Inhibition | 0.23 μM | |

| Triazole Derivative 2 | Neuroprotection | 2.91 μM | |

| Triazole Hybrid | Antimicrobial | Varies by strain |

These findings underscore the potential of triazole-containing compounds in pharmacological applications.

Q & A

Q. What are the standard synthetic routes for N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide, and what are their critical optimization parameters?

The synthesis typically involves a multi-step process starting with the condensation of 4-chloroaniline and methyl isocyanide to form a carboximidoyl chloride intermediate, followed by reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions. Key parameters include:

- Temperature control (20–25°C) during azide addition to prevent side reactions.

- Use of copper(I) iodide as a catalyst to enhance regioselectivity.

- Purification via recrystallization from ethanol-DMF mixtures to achieve >80% yield . Example: reports a 62% yield for a structurally similar triazole carboxamide using hexanes/ethyl acetate for crystallization.

Q. How can researchers address solubility limitations of this compound in aqueous biological assays?

Low water solubility is a common challenge. Methodological solutions include:

- Using DMSO as a co-solvent (≤1% v/v) to maintain compound stability.

- Formulating liposomal or micellar delivery systems to enhance bioavailability.

- Structural modification via introduction of hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzyl or chlorophenyl moieties .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; aromatic protons typically appear at δ 7.0–8.0 ppm, while triazole protons resonate near δ 8.5–9.5 ppm .

- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and WinGX/ORTEP for visualization of anisotropic displacement ellipsoids .

- Mass spectrometry (ESI-API) : Confirm molecular weight (e.g., calculated 311.31 g/mol for analogs) .

Q. What in vitro models are suitable for preliminary cytotoxicity screening?

- Daphnia magna : A cost-effective crustacean model for rapid toxicity assessment (LC50 values in 24–48 hours) .

- Human cancer cell lines : Use NCI-H522 (lung) or MCF-7 (breast) cells with MTT assays, noting IC50 values <10 µM for active triazole derivatives .

Q. How can researchers validate enzyme inhibition mechanisms for this compound?

- Kinetic assays : Measure Ki values via Lineweaver-Burk plots for competitive inhibition (e.g., carbonic anhydrase).

- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with His94 in CA-II) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and selectivity?

- 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine enhances hydrophobic interactions in enzyme pockets (e.g., c-Met kinase inhibition), while fluorine improves metabolic stability.

- N-methyl vs. N-cyclopentyl : Bulky substituents (e.g., cyclopentyl) reduce off-target effects but may lower solubility. SAR data from show GP values of 68–86% for chlorophenyl derivatives in NCI-H522 cells.

Q. What strategies resolve contradictions in reported IC50 values across studies?

Discrepancies may arise from:

- Assay conditions : Varying pH or ion concentrations alter enzyme conformation. Standardize protocols using TRIS buffer (pH 7.4).

- Cell line heterogeneity : Validate using isogenic cell panels (e.g., A549 vs. HT-29).

- Batch purity : Confirm compound purity (>95%) via HPLC before assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450 oxidation .

Q. What crystallographic challenges arise during refinement of triazole-containing structures, and how are they addressed?

Q. How do researchers differentiate between on-target and off-target effects in mechanistic studies?

- CRISPR knockouts : Validate target engagement by comparing IC50 in wild-type vs. gene-edited cells.

- Proteome profiling : Use affinity pull-down assays with biotinylated analogs to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.